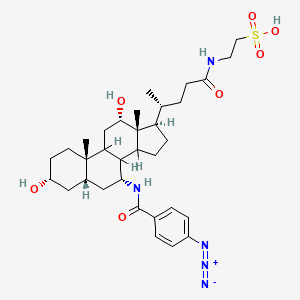
2-(((3alpha,5beta,7alpha,12alpha)-7-((4-Azidobenzoyl)amino)-3,12-dihydroxy-24-oxocholan-24-yl)amino)ethanesulfonic acid
Overview
Description
2-(((3alpha,5beta,7alpha,12alpha)-7-((4-Azidobenzoyl)amino)-3,12-dihydroxy-24-oxocholan-24-yl)amino)ethanesulfonic acid, also known as abiraterone acetate, is a synthetic steroidal compound used primarily in the treatment of prostate cancer. It functions as an inhibitor of the enzyme cytochrome P450 17A1 (CYP17A1), which is crucial in the production of androgens. By inhibiting this enzyme, abiraterone acetate reduces the levels of androgens, which can stimulate the growth of prostate cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of abiraterone acetate involves several steps, starting from commercially available steroids. The key steps include:
Oxidation: The starting steroid undergoes oxidation to introduce a ketone group.
Acetylation: The ketone is then acetylated to form the acetate ester.
Cyclization: The intermediate undergoes cyclization to form the core structure of abiraterone acetate.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of abiraterone acetate follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are subjected to the synthetic steps mentioned above.
Optimization: Reaction conditions are optimized for maximum yield and purity.
Quality Control: The final product undergoes rigorous quality control to ensure it meets pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
Abiraterone acetate undergoes several types of chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Reduction of ketones to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions include various intermediates that are further processed to yield abiraterone acetate .
Scientific Research Applications
Abiraterone acetate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in the study of steroidal synthesis and reactions.
Biology: Investigated for its role in inhibiting androgen production and its effects on prostate cancer cells.
Medicine: Widely used in the treatment of metastatic castration-resistant prostate cancer.
Industry: Utilized in the pharmaceutical industry for the production of anti-cancer drugs
Mechanism of Action
Abiraterone acetate exerts its effects by inhibiting the enzyme cytochrome P450 17A1 (CYP17A1). This enzyme is involved in the biosynthesis of androgens, which are hormones that can promote the growth of prostate cancer cells. By inhibiting CYP17A1, abiraterone acetate reduces androgen levels, thereby slowing the growth of cancer cells. The molecular targets include the androgen receptor pathway and various downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Finasteride: Another inhibitor of androgen production, used primarily for benign prostatic hyperplasia.
Dutasteride: Similar to finasteride but inhibits multiple enzymes involved in androgen production.
Enzalutamide: An androgen receptor inhibitor used in the treatment of prostate cancer
Uniqueness
Abiraterone acetate is unique in its ability to inhibit CYP17A1, making it highly effective in reducing androgen levels. Unlike finasteride and dutasteride, which primarily target 5-alpha-reductase, abiraterone acetate targets a different enzyme in the androgen biosynthesis pathway. This makes it particularly effective in treating advanced stages of prostate cancer .
Properties
CAS No. |
125378-99-6 |
|---|---|
Molecular Formula |
C33H49N5O7S |
Molecular Weight |
659.8 g/mol |
IUPAC Name |
2-[[(4R)-4-[(3R,5R,7R,10S,12S,13R,17R)-7-[(4-azidobenzoyl)amino]-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid |
InChI |
InChI=1S/C33H49N5O7S/c1-19(4-11-29(41)35-14-15-46(43,44)45)24-9-10-25-30-26(18-28(40)33(24,25)3)32(2)13-12-23(39)16-21(32)17-27(30)36-31(42)20-5-7-22(8-6-20)37-38-34/h5-8,19,21,23-28,30,39-40H,4,9-18H2,1-3H3,(H,35,41)(H,36,42)(H,43,44,45)/t19-,21+,23-,24-,25?,26?,27-,28+,30?,32+,33-/m1/s1 |
InChI Key |
AKTCPEQKKNHWEG-YHVVQYQXSA-N |
SMILES |
CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)NC(=O)C5=CC=C(C=C5)N=[N+]=[N-])O)C |
Isomeric SMILES |
C[C@H](CCC(=O)NCCS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)NC(=O)C5=CC=C(C=C5)N=[N+]=[N-])O)C |
Canonical SMILES |
CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)NC(=O)C5=CC=C(C=C5)N=[N+]=[N-])O)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ABATC azidobenzamidotaurocholate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















